![molecular formula C16H13N5OS B2746910 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide CAS No. 2034473-70-4](/img/structure/B2746910.png)

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

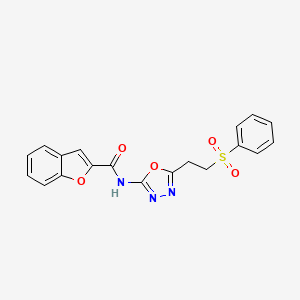

Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide, also known as DIPT, is a small molecule that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Scientific Research Applications

Antileishmanial Activity

Leishmania infantum, the causative agent of infantile visceral leishmaniasis (kala-azar), is a life-threatening disease. Researchers have explored the inhibitory activity of 6-Nitro-2,3-Dihydroimidazo [2,1-b][1,3]oxazole derivatives against L. infantum . The presence of nitro groups, imidazole, and oxazole rings is linked to their activity. These findings could guide the development of more potent derivatives for combating this neglected disease.

PI3K Inhibition

In the context of inflammatory diseases and cancer therapy, 2,3-dihydroimidazo[1,2-c]quinazoline derivatives have emerged as PI3K inhibitors. Initial screening efforts focused on PI3Kgamma inhibition, while subsequent lead optimization targeted PI3Kalpha and PI3Kbeta . These compounds hold promise for modulating PI3K signaling pathways.

Dual Kinase Inhibition (IGF1R and EGFR)

A series of 2,3-dihydroimidazo[2,1-b]thiazoles was synthesized to explore their dual kinase inhibitory activity against IGF1R (insulin-like growth factor 1 receptor) and EGFR (epidermal growth factor receptor). These compounds offer insights into the structure-activity relationship for kinase inhibition . Such dual-targeting agents may have implications in cancer therapy.

Anticancer Effects

Compound 3b, a member of the 2,3-dihydroimidazo[2,1-b]thiazole family, demonstrated promising inhibitory activity against various cancer cell lines. Notably, it exhibited significant growth inhibition against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 . These findings highlight its potential as an anticancer agent.

Exploration as Antitubercular Backup

As part of the search for antitubercular drug backups, researchers investigated 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles and related oxazoles. Although the primary focus was on antitubercular activity, these compounds may have broader applications .

Other Potential Applications

While the above areas represent key investigations, there may be additional applications yet to be explored. Researchers continue to investigate the pharmacological properties, bioactivity, and potential therapeutic uses of this intriguing compound.

Mechanism of Action

Target of Action

The compound, also known as N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyrazine-2-carboxamide, is a derivative of the imidazo[2,1-b][1,3]thiazole system . These derivatives are known for their broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents

Mode of Action

It is known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides opportunities to use them as catalysts in asymmetric synthesis . This suggests that the compound may interact with its targets by fitting into specific spatial structures, thereby influencing the biochemical reactions.

Biochemical Pathways

Given its potential anticancer properties , it can be inferred that it may affect pathways related to cell growth and proliferation.

Result of Action

The compound has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound’s action results in the inhibition of cell growth and proliferation, particularly in kidney cancer cells.

properties

IUPAC Name |

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS/c22-15(13-9-17-5-6-18-13)19-12-4-2-1-3-11(12)14-10-21-7-8-23-16(21)20-14/h1-6,9-10H,7-8H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQLITAZAVSTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2746830.png)

![1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2746836.png)

![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2746840.png)

![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2746843.png)

![4-Methyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2746847.png)

![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)